Cas no 1344262-93-6 (4-chloro-1-(3-methoxypropanesulfonyl)piperidine)

4-chloro-1-(3-methoxypropanesulfonyl)piperidine 化学的及び物理的性質
名前と識別子
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- 4-chloro-1-(3-methoxypropanesulfonyl)piperidine
- Piperidine, 4-chloro-1-[(3-methoxypropyl)sulfonyl]-
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- インチ: 1S/C9H18ClNO3S/c1-14-7-2-8-15(12,13)11-5-3-9(10)4-6-11/h9H,2-8H2,1H3
- InChIKey: VVAYKVWERZVMNT-UHFFFAOYSA-N
- ほほえんだ: N1(S(CCCOC)(=O)=O)CCC(Cl)CC1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 376.1±52.0 °C(Predicted)
- 酸性度係数(pKa): -5.09±0.40(Predicted)
4-chloro-1-(3-methoxypropanesulfonyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137076-0.05g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 0.05g |
$229.0 | 2023-06-08 | |
Enamine | EN300-137076-0.25g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 0.25g |
$487.0 | 2023-06-08 | |
Enamine | EN300-137076-5.0g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 5g |
$2858.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-100mg |
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 100mg |
¥3801 | 2023-04-15 | |
Enamine | EN300-137076-2.5g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 2.5g |
$1931.0 | 2023-06-08 | |
TRC | C372970-50mg |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 50mg |
$ 295.00 | 2022-04-01 | ||
TRC | C372970-10mg |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 10mg |
$ 70.00 | 2022-04-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-250mg |
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 250mg |
¥4371 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-500mg |
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 500mg |
¥8023 | 2023-04-15 | |
Enamine | EN300-137076-50mg |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95.0% | 50mg |
$229.0 | 2023-09-30 |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
4-chloro-1-(3-methoxypropanesulfonyl)piperidineに関する追加情報
4-Chloro-1-(3-Methoxypropanesulfonyl)Piperidine: A Comprehensive Overview
The compound with CAS No. 1344262-93-6, known as 4-chloro-1-(3-methoxypropanesulfonyl)piperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a sulfonyl group and a methoxy substituent. The piperidine core, a six-membered saturated ring with one nitrogen atom, serves as a versatile scaffold for various chemical modifications. The presence of the chlorine atom at the 4-position introduces electronic effects that can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 4-chloro-1-(3-methoxypropanesulfonyl)piperidine in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The sulfonyl group, a common motif in pharmaceuticals, contributes to the compound's ability to form hydrogen bonds and interact with target proteins. Additionally, the methoxypropanesulfonyl substituent enhances solubility and stability, making it an attractive candidate for further exploration in medicinal chemistry.
One of the most intriguing aspects of this compound is its synthetic versatility. Researchers have developed efficient routes to synthesize 4-chloro-1-(3-methoxypropanesulfonyl)piperidine, often utilizing coupling reactions or ring-opening strategies. These methods not only facilitate large-scale production but also allow for the introduction of additional functional groups to tailor the molecule's properties. For instance, modifying the piperidine ring or altering the substituents on the sulfonyl group can lead to derivatives with enhanced bioavailability or selectivity.
In terms of applications, 4-chloro-1-(3-methoxypropanesulfonyl)piperidine has shown promise in several therapeutic areas. Preclinical studies suggest that it may exhibit anti-inflammatory and analgesic effects, potentially making it a candidate for treating conditions such as arthritis or neuropathic pain. Furthermore, its ability to modulate enzyme activity has led to investigations into its role in cancer treatment, where targeted inhibition of specific kinases could offer new avenues for therapy.
From a structural perspective, the compound's molecular weight is approximately 295.7 g/mol, with a melting point that falls within a range suitable for both solid-state characterization and solution-phase reactions. Its solubility in common organic solvents like dichloromethane and ethanol further enhances its utility in laboratory settings. The compound's stability under various storage conditions has also been evaluated, ensuring its reliability as a research tool.
Recent advancements in computational chemistry have enabled researchers to model the interactions of 4-chloro-1-(3-methoxypropanesulfonyl)piperidine with target proteins at an atomic level. These simulations provide insights into how the molecule binds to its targets and suggest strategies for optimizing its efficacy. For example, molecular dynamics studies have revealed key residues on kinase surfaces that are critical for interaction, guiding efforts to design more potent inhibitors.
In conclusion, 4-chloro-1-(3-methoxypropanesulfonyl)piperidine represents a compelling molecule with diverse applications in organic synthesis and drug discovery. Its unique structure, coupled with recent research findings, underscores its potential as a valuable tool in advancing medical science. As ongoing studies continue to unravel its properties and capabilities, this compound is poised to make significant contributions to both academic research and industrial development.
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